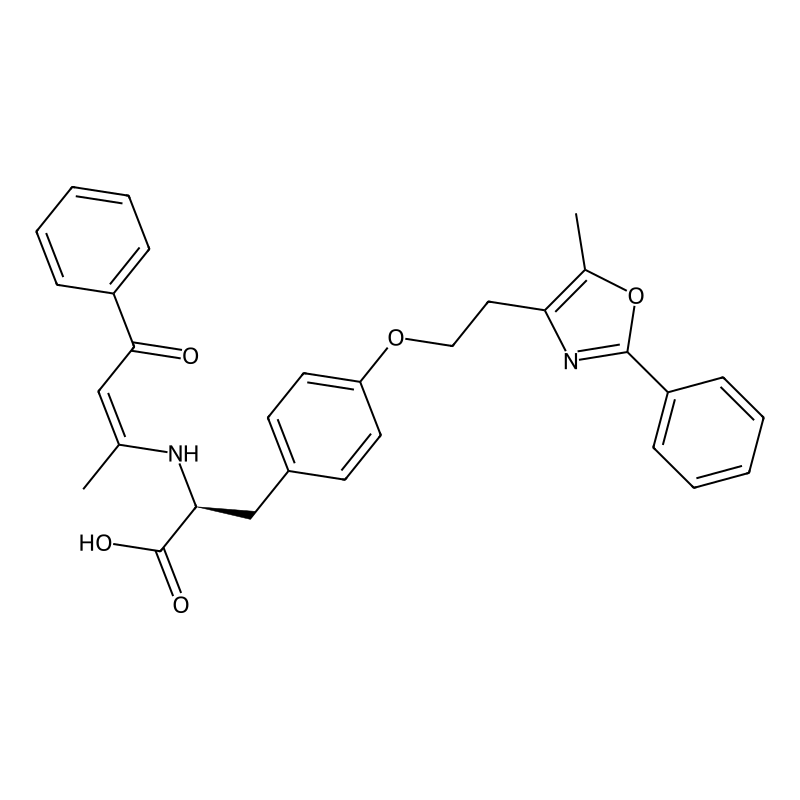

(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid is a complex organic molecule characterized by its unique structural features. It contains multiple functional groups, including an oxazole ring, an ether linkage, and an amino acid backbone, which contribute to its potential biological activities. The stereochemistry indicated by the (2S) designation suggests a specific spatial arrangement of atoms that may influence the compound's interactions with biological targets.

- Amide Formation: The amino group can participate in amide bond formation with carboxylic acids.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The ether moiety may undergo nucleophilic substitution reactions under certain conditions.

- Oxidation-Reduction Reactions: The presence of the phenyl and oxazole groups allows for potential redox reactions, which could be significant in biological contexts.

These reactions are influenced by the compound's structure and the presence of specific catalysts or conditions.

The biological activity of this compound is hypothesized to be significant due to its structural complexity. Compounds with similar structures often exhibit a range of biological effects, including:

- Antioxidant Activity: The phenolic components may provide antioxidant properties by scavenging free radicals.

- Anticancer Properties: Compounds with oxazole and phenyl groups have been studied for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation in various biological models.

In vitro studies and computational modeling are essential for elucidating the specific mechanisms of action related to this compound's biological effects .

Synthesis of this compound can be approached through several methods:

- Multi-step Synthesis: This involves the sequential assembly of different functional groups through established organic reactions such as nucleophilic substitutions and coupling reactions.

- Diversity-Oriented Synthesis: Utilizing combinatorial chemistry techniques to explore variations in the structure can lead to a library of derivatives with potentially enhanced biological activities.

- Green Chemistry Approaches: Employing environmentally friendly solvents and reagents can facilitate the synthesis while minimizing waste.

Each method must be optimized for yield and purity, considering the complexity of the target molecule.

The applications of this compound span various fields:

- Pharmaceuticals: Potential use as a drug candidate targeting cancer or inflammatory diseases due to its unique structure.

- Agriculture: As a bioactive compound, it may serve as a pesticide or herbicide alternative, promoting sustainable agricultural practices.

- Material Science: Its unique properties could be harnessed in developing advanced materials or coatings.

Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:

- Binding Affinity Assays: Determining how well the compound binds to specific receptors or enzymes.

- Cellular Uptake Studies: Investigating how effectively cells absorb the compound and its subsequent effects on cellular functions.

- Mechanistic Studies: Elucidating the pathways through which the compound exerts its biological effects.

These studies often employ techniques such as high-throughput screening and molecular docking simulations .

Several compounds share structural similarities with (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid, which can provide insights into its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains phenyl and oxazole rings | Anticancer |

| Compound B | Similar amino acid backbone | Anti-inflammatory |

| Compound C | Exhibits similar ether linkages | Antioxidant |

These compounds highlight the diverse potential applications and mechanisms of action that can arise from slight variations in structure, emphasizing the importance of detailed structural analysis in drug discovery .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bravo Y, Baccei CS, Broadhead A, Bundey R, Chen A, Clark R, Correa L, Jacintho JD, Lorrain DS, Messmer D, Stebbins K, Prasit P, Stock N. Identification of the first potent, selective and bioavailable PPARα antagonist. Bioorg Med Chem Lett. 2014 May 15;24(10):2267-72. doi: 10.1016/j.bmcl.2014.03.090. PubMed PMID: 24745969.

3: Moreno-Santos I, Pavón FJ, Romero-Cuevas M, Serrano A, Cano C, Suardíaz M, Decara J, Suarez J, de Fonseca FR, Macías-González M. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. PLoS One. 2014 Mar 20;9(3):e92195. doi: 10.1371/journal.pone.0092195. PubMed PMID: 24651609; PubMed Central PMCID: PMC3961330.

4: Decara JM, Romero-Cuevas M, Rivera P, Macias-González M, Vida M, Pavón FJ, Serrano A, Cano C, Fresno N, Pérez-Fernández R, Rodríguez de Fonseca F, Suárez J. Elaidyl-sulfamide, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats. Dis Model Mech. 2012 Sep;5(5):660-70. doi: 10.1242/dmm.009233. PubMed PMID: 22736460; PubMed Central PMCID: PMC3424463.

5: Ma Y, Wang SQ, Xu WR, Wang RL, Chou KC. Design novel dual agonists for treating type-2 diabetes by targeting peroxisome proliferator-activated receptors with core hopping approach. PLoS One. 2012;7(6):e38546. doi: 10.1371/journal.pone.0038546. PubMed PMID: 22685582; PubMed Central PMCID: PMC3369836.

6: Nakagawa T, Kurita N, Kozakai S, Iwabuchi S, Yamaguchi Y, Hayakawa M, Ito Y, Aoyama T, Nakajima T. Molecular mechanics and molecular orbital simulations on specific interactions between peroxisome proliferator-activated receptor PPARalpha and plasticizer. J Mol Graph Model. 2008 Aug;27(1):45-58. doi: 10.1016/j.jmgm.2008.02.003. PubMed PMID: 18394939.

7: Sheu SH, Kaya T, Waxman DJ, Vajda S. Exploring the binding site structure of the PPAR gamma ligand-binding domain by computational solvent mapping. Biochemistry. 2005 Feb 1;44(4):1193-209. PubMed PMID: 15667213.

8: Xu HE, Stanley TB, Montana VG, Lambert MH, Shearer BG, Cobb JE, McKee DD, Galardi CM, Plunket KD, Nolte RT, Parks DJ, Moore JT, Kliewer SA, Willson TM, Stimmel JB. Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha. Nature. 2002 Feb 14;415(6873):813-7. PubMed PMID: 11845213.

9: Xu HE, Lambert MH, Montana VG, Plunket KD, Moore LB, Collins JL, Oplinger JA, Kliewer SA, Gampe RT Jr, McKee DD, Moore JT, Willson TM. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proc Natl Acad Sci U S A. 2001 Nov 20;98(24):13919-24. PubMed PMID: 11698662; PubMed Central PMCID: PMC61142.